![molecular formula C15H17FN4O2 B2878937 (4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 2034561-68-5](/img/structure/B2878937.png)
(4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone, also known as FLPIM, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of isoxazoles and is used in various studies to understand its mechanism of action and its effects on biochemical and physiological processes.
Scientific Research Applications
Antiproliferative Activity
A study on a structurally similar compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, revealed its synthesis and evaluation for antiproliferative activity. The compound's structure was characterized using various spectroscopy techniques and confirmed by X-ray diffraction, highlighting its potential in drug discovery processes due to the stabilization by inter and intra-molecular hydrogen bonds (Benaka Prasad et al., 2018).
Anticonvulsant Agents
Research on derivatives of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone as sodium channel blockers and anticonvulsant agents found that specific derivatives exhibited potent anticonvulsant activities, suggesting a promising avenue for the development of new anticonvulsant drugs (Malik & Khan, 2014).
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of new pyridine derivatives, including compounds similar to "(4-(2-Fluoroethyl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone", demonstrated variable and modest activity against bacteria and fungi. This suggests its potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Receptor Agonist Potential
The compound's structural relatives have been investigated for their agonistic activity at 5-HT1A receptors, indicating potential applications in treating neuropathic pain and depression. These studies highlight the compound's promising pharmacological profile in modulating receptor activity to achieve therapeutic effects (Vacher et al., 1999).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
It is known that similar compounds act as inhibitors of ents, with more selectivity towards ent2 than ent1 . This inhibition could potentially disrupt the normal function of these transporters, leading to changes in nucleotide synthesis and adenosine regulation.
Biochemical Pathways
Therefore, inhibition of these transporters could potentially affect these biochemical pathways .
Result of Action
The inhibition of ents could potentially disrupt nucleotide synthesis and adenosine regulation, leading to various downstream effects .
properties
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c16-3-5-19-6-8-20(9-7-19)15(21)13-10-14(22-18-13)12-2-1-4-17-11-12/h1-2,4,10-11H,3,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJXXFZOBNBWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)C2=NOC(=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.